Cas no 1993328-71-4 ((2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid)

(2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid 化学的及び物理的性質
名前と識別子
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- (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid
- Cyclooctanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)-
- (2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid
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- インチ: 1S/C16H29NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-12-9-7-5-4-6-8-10-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
- InChIKey: YCDKRFRIIKNPNR-CYBMUJFWSA-N
- ほほえんだ: O(C(C)(C)C)C(N[C@@H](C(=O)O)CC1CCCCCCC1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 341
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 4.7
(2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL433-10G |
(2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid |
1993328-71-4 | 95% | 10g |
¥ 22,440.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL433-5G |
(2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid |
1993328-71-4 | 95% | 5g |
¥ 13,464.00 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545717-1g |
(R)-2-((tert-butoxycarbonyl)amino)-3-cyclooctylpropanoic acid |
1993328-71-4 | 98% | 1g |
¥11220 | 2023-04-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL433-5g |
(2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid |
1993328-71-4 | 95% | 5g |
¥13464.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL433-250mg |
(2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid |
1993328-71-4 | 95% | 250mg |
¥1794.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL433-1G |
(2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid |
1993328-71-4 | 95% | 1g |
¥ 4,488.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL433-100mg |
(2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid |
1993328-71-4 | 95% | 100mg |
¥1122.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL433-100.0mg |
(2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid |
1993328-71-4 | 95% | 100.0mg |
¥1122.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL433-250.0mg |
(2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid |
1993328-71-4 | 95% | 250.0mg |
¥1794.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL433-500.0mg |
(2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid |
1993328-71-4 | 95% | 500.0mg |
¥2996.0000 | 2024-08-03 |
(2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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(2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acidに関する追加情報
Introduction to (2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic Acid (CAS No. 1993328-71-4)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, (2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid, identified by its CAS number 1993328-71-4, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound, characterized by a cyclooctyl group and an amino-butyric acid derivative, represents a fascinating subject of study in the quest for innovative drug candidates.
The (2R)-configuration of this compound is particularly noteworthy, as stereochemistry often dictates the efficacy and selectivity of pharmacological agents. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function suggests its utility in peptide synthesis or as an intermediate in the preparation of more complex molecules. The cyclooctyl moiety, on the other hand, contributes to the compound's steric bulk and may influence its solubility and metabolic stability, factors that are critical in drug design.
In recent years, there has been a growing interest in the development of cycloalkyl-containing derivatives due to their promising pharmacological profiles. Studies have indicated that cycloalkyl groups can enhance binding affinity and reduce toxicity, making them valuable in the design of next-generation therapeutics. The 3-cyclooctyl-propanoic acid backbone of this compound not only provides a scaffold for further functionalization but also offers a unique chemical space that may lead to novel biological activities.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) to optimize drug candidates. The (2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid serves as an excellent starting point for exploring these relationships. Its rigid cyclooctyl ring can be modified or appended with various functional groups to modulate its pharmacokinetic and pharmacodynamic properties. Such modifications are essential for achieving the desired balance between potency, selectivity, and safety.
The Boc-protected amino group is particularly useful in synthetic chemistry, allowing for selective deprotection under mild conditions while maintaining the integrity of other functional moieties. This feature makes the compound a versatile building block for constructing more complex molecules, including peptidomimetics and enzyme inhibitors. The potential applications span across various therapeutic areas, including oncology, neurology, and anti-inflammatory diseases.
Recent advancements in computational chemistry have further enhanced our ability to predict the biological activity of novel compounds. By leveraging molecular modeling techniques, researchers can simulate interactions between this compound and biological targets, providing insights into its mechanism of action. Such simulations are crucial for guiding experimental efforts and reducing the time required to bring new drugs to market.
The synthetic pathways for obtaining (2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid involve multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cycloalkylation reactions to introduce the cyclooctyl group followed by protection-deprotection strategies to manipulate the amino functionality. These synthetic routes exemplify the intersection of organic chemistry and pharmaceutical science, showcasing how intricate molecules can be constructed with precision.
In conclusion, (2R)-2-(tert-butoxycarbonylamino)-3-cyclooctyl-propanoic acid (CAS No. 1993328-71-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its synthetic versatility, make it a valuable tool for researchers exploring new therapeutic modalities. As our understanding of structure-activity relationships continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of drug discovery and development.
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